

physical and chemical properties of 4-(Methylsulfinyl)butanenitrile

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Compound of Interest

Compound Name: 4-(Methylsulfinyl)butanenitrile

Cat. No.: B1266595

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An In-depth Technical Guide to **4-(Methylsulfinyl)butanenitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)butanenitrile, a nitrile compound of interest in natural products chemistry, is primarily recognized as a hydrolysis product of glucosinolates.^[1] Glucosinolates are secondary metabolites abundant in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.^[1] The study of **4-(methylsulfinyl)butanenitrile** provides valuable insights into the complex chemical transformations of glucosinolates within these plants.^[1] From a biological perspective, this compound has garnered attention for its potential anticancer properties, including the induction of apoptosis in cancer cells and the enhancement of phase II detoxifying enzymes.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, biological significance, and analytical methodologies related to **4-(methylsulfinyl)butanenitrile**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-(methylsulfinyl)butanenitrile** is presented below. It is important to note that some experimental data, such as the boiling point, are not readily available in the literature.

Property	Value	Source
Molecular Formula	C5H9NOS	[1][2][3]
Molecular Weight	131.20 g/mol	[1][2][3]
CAS Number	61121-65-1	[1][2]
IUPAC Name	4-methylsulfinylbutanenitrile	[2]
Synonyms	1-Cyano-3-methylsulfinylpropane, 4-methanesulfinylbutanenitrile	[2][4]
Boiling Point	No data available	[3]
Storage Temperature	2-8°C (sealed in dry conditions)	[3]
XLogP3	-0.6	[2]
Monoisotopic Mass	131.04048508 Da	[2]

Synthesis and Experimental Protocols

The synthesis of **4-(methylsulfinyl)butanenitrile** is typically achieved through a two-step process involving the formation of a thioether precursor followed by its selective oxidation.[1]

Step 1: Synthesis of 4-(Methylthio)butanenitrile (Precursor)

The common precursor, 4-(methylthio)butanenitrile, is generally synthesized via a nucleophilic substitution reaction.[1]

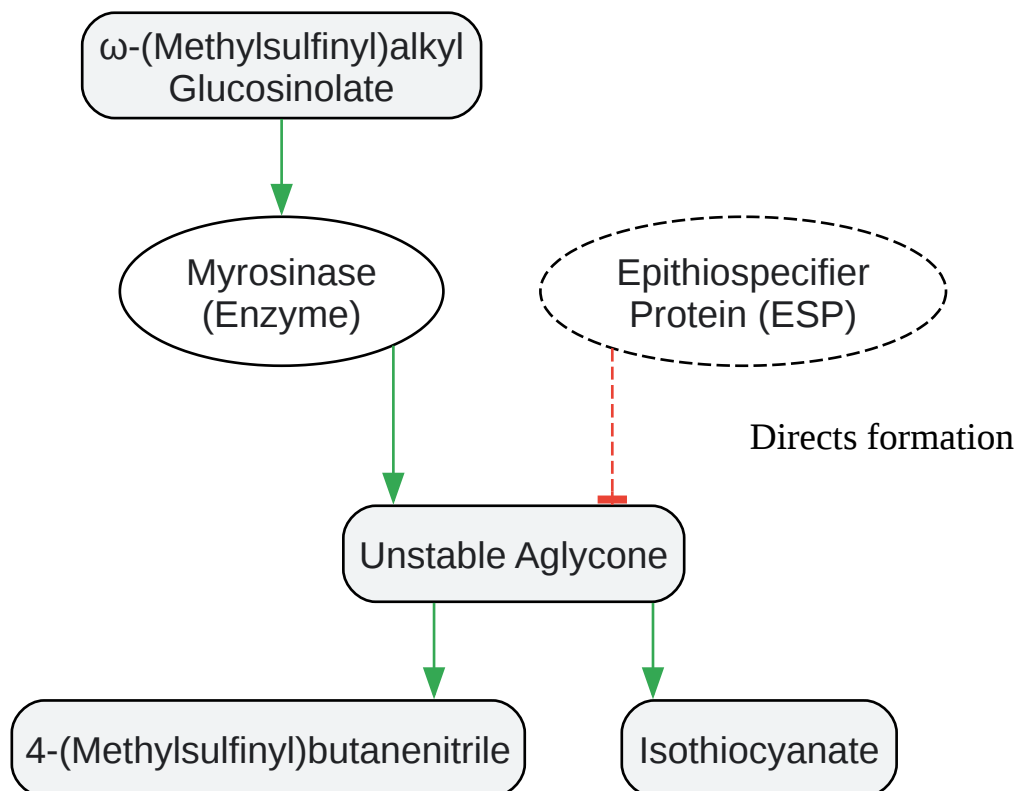
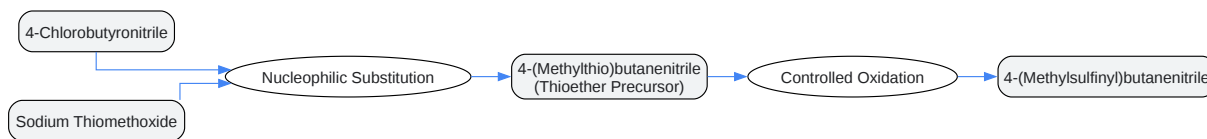
- Reaction: 4-chlorobutyronitrile reacts with sodium thiomethoxide.
- Protocol:
 - Dissolve 4-chlorobutyronitrile in a suitable solvent, such as ethanol.[1]
 - Prepare a cooled aqueous solution of sodium thiomethoxide.[1]

- Add the 4-chlorobutyronitrile solution to the sodium thiomethoxide solution under an inert atmosphere (e.g., nitrogen).[1]
- Allow the reaction mixture to gradually warm to room temperature and stir for an extended period to ensure the reaction goes to completion.[1]
- Quench the reaction with water.[1]
- Extract the product, 4-(methylthio)butanenitrile, using an organic solvent like dichloromethane.[1] This method typically results in a high yield of the thioether precursor.
[1]

Step 2: Oxidation to 4-(Methylsulfinyl)butanenitrile

The conversion of the thioether to the sulfoxide is achieved through a controlled oxidation reaction.[1]

- Reaction: Selective oxidation of the sulfur atom in 4-(methylthio)butanenitrile.
- Protocol:
 - Select an oxidizing agent that can selectively oxidize the sulfur atom without affecting the nitrile group.
 - Careful control of the reaction conditions is crucial, as stronger oxidizing agents can further oxidize the sulfinyl group to a sulfone ($-\text{SO}_2\text{CH}_3$). [1]



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References

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